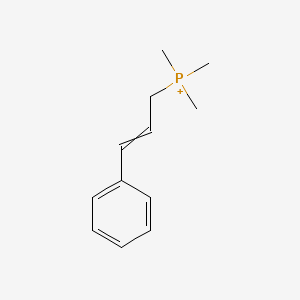
Trimethyl(3-phenylprop-2-en-1-yl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(3-phenylprop-2-en-1-yl)phosphanium is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion (P^+) bonded to a trimethyl group and a 3-phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-phenylprop-2-en-1-yl)phosphanium typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3-phenylprop-2-en-1-yl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to yield the desired phosphonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3-phenylprop-2-en-1-yl)phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like amines and thiols can react with the phosphonium salt under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used .
Scientific Research Applications
Trimethyl(3-phenylprop-2-en-1-yl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Trimethyl(3-phenylprop-2-en-1-yl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can form strong interactions with negatively charged sites on biomolecules, leading to changes in their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenyl(3-phenylprop-2-en-1-yl)phosphanium: Similar structure but with phenyl groups instead of methyl groups.
Trimethyl(3-phenylprop-2-en-1-yl)phosphine oxide: Oxidized form of the compound.
Triphenyl(3-phenylprop-2-en-1-yl)phosphine oxide: Oxidized form with phenyl groups.
Uniqueness
Trimethyl(3-phenylprop-2-en-1-yl)phosphanium is unique due to its specific combination of a trimethylphosphonium ion and a 3-phenylprop-2-en-1-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis .
Properties
CAS No. |
62170-33-6 |
|---|---|
Molecular Formula |
C12H18P+ |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
trimethyl(3-phenylprop-2-enyl)phosphanium |
InChI |
InChI=1S/C12H18P/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3/q+1 |
InChI Key |
AYTWPDUZMVHSRY-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C)(C)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















